molecular formula C9H7NO4 B105588 3-Methoxy-isatoic anhydride CAS No. 34954-65-9

3-Methoxy-isatoic anhydride

Cat. No.: B105588
CAS No.: 34954-65-9
M. Wt: 193.16 g/mol
InChI Key: ZPTOZGCACQWXJX-UHFFFAOYSA-N
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Description

3-Methoxy-isatoic anhydride is a heterocyclic compound with a unique structure that includes both an oxazine ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-isatoic anhydride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the organocatalyzed [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides, yielding 1,3-oxazine-2,4-diones under mild reaction conditions . Another method involves the use of gold(I) catalysts to synthesize substituted 4H-benzo[d][1,3]oxazines under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the organocatalytic and gold(I)-catalyzed methods suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-isatoic anhydride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield different products.

    Reduction: Reduction reactions can modify the oxazine ring or the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and specific catalysts.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxazine derivatives, while substitution reactions can produce a variety of functionalized oxazines.

Scientific Research Applications

3-Methoxy-isatoic anhydride has several scientific research applications:

Comparison with Similar Compounds

3-Methoxy-isatoic anhydride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the methoxy group in this compound makes it unique and influences its chemical behavior and applications.

Properties

IUPAC Name

8-methoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTOZGCACQWXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441708
Record name 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34954-65-9
Record name 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34954-65-9
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Synthesis routes and methods I

Procedure details

To a chilled (0-5° C.) solution of 30.0 g (0.180 mol) of 2-amino-3-methoxybenzoic acid (Aldrich Chemicals) in 500 mL of tetrahydrofuran was added 17.8 g (0.0600 mol) of triphosgene. A precipitate formed upon addition. The ice bath was removed after 15 minutes, and the reaction mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into 1000 mL of water and stirred for thirty minutes. The product (mp 267-268° C.) was filtered and amounted to 32.9 g.
Quantity
30 g
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500 mL
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17.8 g
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reactant
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Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (66.0 mmol) of 6-methylanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 11.579 (98.7%) of the 3-methoxyisatoic anhydride as a light brown solid. MS (Cl mode) m/z 160 (M-18,100%),178 (M+H, 95%).
Quantity
10 g
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reactant
Reaction Step One
Quantity
60 mL
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reactant
Reaction Step One
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Yield
98.7%

Synthesis routes and methods III

Procedure details

To a mixture of 10.0 g (60.0 mmol) of 3-methoxyanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 11.33 g (98%) of the 3-methoxyisatoic anhydride as an off white solid. MS (Cl mode) m/z 176 (M-18, 100%), 194 (M+H, 53%).
Quantity
10 g
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reactant
Reaction Step One
Quantity
60 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To 2-amino-3-methoxybenzoic acid (5 g, 30 mmol) in anhydrous tetrahydrofuran (50 mL) was added triphosgene (3.55 g, 12 mmol). This mixture was heated to reflux under a nitrogen atmosphere for 3 hours. It was cooled to ambient temperature, and diethyl ether (50 mL) was added. The mixture was filtered to yield 8-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione (5.25 g, 91%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
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3.55 g
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reactant
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Quantity
50 mL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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